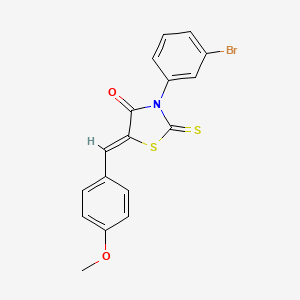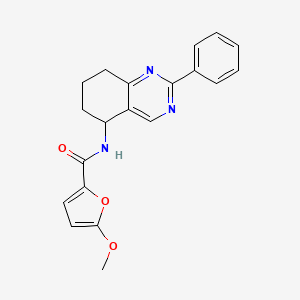![molecular formula C18H24N2O4 B5972188 N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide, also known as HON-Suc-NO2, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the treatment of several diseases and its unique mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a key regulator of the pathway. This inhibition leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have neuroprotective effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its unique mechanism of action. It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This makes N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide a potentially useful compound for the treatment of several diseases. However, one limitation of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide. One direction is the further study of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide and its effects on the immune system. Finally, the development of more soluble forms of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide may make it more useful in certain experiments.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves a multi-step process that starts with the reaction between 3-hydroxyphenylacetic acid and 1-bromo-3-chloropropane. The resulting product is then reacted with N,N-dimethylformamide to obtain a spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with succinic anhydride to produce N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties that may be beneficial in the treatment of these diseases. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use as a neuroprotective agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
N'-(3-hydroxyphenyl)-N-(1-oxaspiro[4.4]nonan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-15-5-3-4-13(10-15)19-16(22)6-7-17(23)20-14-11-18(24-12-14)8-1-2-9-18/h3-5,10,14,21H,1-2,6-9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAIGKCGGSSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)CCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)